7-Deaza-4-Cl-2'-dG

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

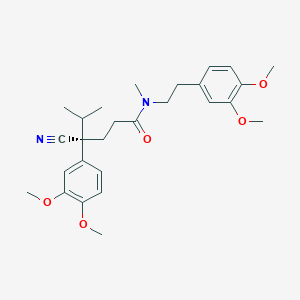

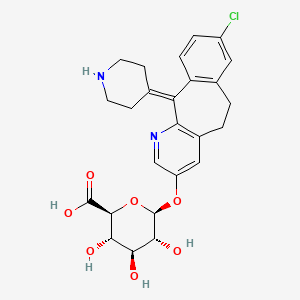

“7-Deaza-4-Cl-2’-dG” is a chemical compound with the molecular formula C11H13ClN4O3 . It is also known by other names such as 2-AMINO-4-CHLORO-7-(BETA-D-2-DEOXYRIBOFURANOSYL)PYRROLO-[2,3-D]PYRIMIDINE .

Molecular Structure Analysis

The molecular structure of “7-Deaza-4-Cl-2’-dG” includes a molecular weight of 284.70 g/mol . The compound has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 3 hydrogen bond donor counts and 6 hydrogen bond acceptor counts .

Chemical Reactions Analysis

The chemical reactions involving “7-Deaza-4-Cl-2’-dG” have been explored in several studies. For example, a study on chemically stabilized four-letter DNA for DNA-encoded chemistry showed that 7-deaza-8-aza-2′-deoxyguanine (abbreviated 7De8a-dG) was used in the study because of its high chemical stability .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Deaza-4-Cl-2’-dG” include a molecular weight of 284.70 g/mol, a computed XLogP3-AA value of 0.6, 3 hydrogen bond donor counts, and 6 hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .

科学的研究の応用

DNA Modification Systems

7-Deaza-4-Cl-2’-dG plays a crucial role in DNA modification systems. The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .

Role in Bacterial Queuosine tRNA Modification Pathway

The bacterial queuosine tRNA modification pathway uses 7-Deaza-4-Cl-2’-dG as a key component. The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro, elucidating the roles of each protein and the X-ray crystal structure of DpdA .

ATPase Activity in DpdB

7-Deaza-4-Cl-2’-dG is involved in the ATPase activity in DpdB, which is necessary for the insertion of preQ 0 into DNA . This demonstrates an unexpected ATPase activity in DpdB necessary for insertion of preQ 0 into DNA .

Role in Transglycosylation Reaction

7-Deaza-4-Cl-2’-dG plays a role in the transglycosylation reaction. Several catalytically essential active site residues in DpdA involved in the transglycosylation reaction have been identified .

DNA Functionalization

7-Deaza-4-Cl-2’-dG is used in the functionalization of DNA. The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .

Role in Anomeric DNA

7-Deaza-4-Cl-2’-dG plays a role in anomeric DNA. Anomeric base pairs in heterochiral DNA with strands in the α-d and β-d configurations and homochiral DNA with both strands in α-d configuration were functionalized . This investigation shows for the first time that anomeric DNAs can be functionalized in the same way as canonical DNA .

作用機序

Target of Action

The primary target of 7-Deaza-4-Cl-2’-dG is DNA, specifically the guanine bases . The compound is a modified nucleoside where the 7-nitrogen (N7) of the base is replaced by C-H . This modification prevents the formation of a hydrogen bond at position 7 .

Mode of Action

7-Deaza-4-Cl-2’-dG interacts with its targets through a process known as transglycosylation . In this process, a guanine base in the DNA is exchanged for 7-cyano-7-deazaguanine (preQ 0) . This reaction is dependent on ATP hydrolysis by DpdB . After this, DpdC functions independently of DpdA/B to convert preQ 0 -modified DNA to ADG-modified DNA .

Biochemical Pathways

The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that make up the Dpd restriction–modification system present in diverse bacteria . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification, with dpdD–dpdK contributing to the restriction phenotype .

Result of Action

The result of the action of 7-Deaza-4-Cl-2’-dG is the modification of DNA. This modification can have various effects, including changes in the structure and function of the DNA . For example, the compound can affect the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .

Action Environment

The action of 7-Deaza-4-Cl-2’-dG can be influenced by various environmental factors. For instance, the presence of ATP is necessary for the compound’s transglycosylation activity Additionally, the compound’s action can be affected by the presence of other molecules in the cell, such as other nucleosides and proteins

特性

IUPAC Name |

(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZICGWWJWKJNCN-RNJXMRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)